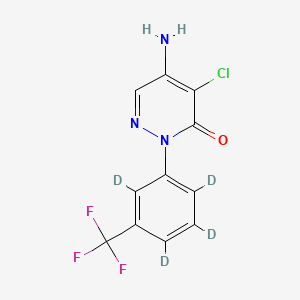

Desmethyl Norflurazon-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-chloro-2-[2,3,4,6-tetradeuterio-5-(trifluoromethyl)phenyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEQNXJEEHWIDV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N2C(=O)C(=C(C=N2)N)Cl)[2H])C(F)(F)F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for the Detection and Quantification of Desmethyl Norflurazon D4

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating the analyte of interest from complex sample matrices prior to detection. The choice between liquid and gas chromatography depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of many pesticide residues and their metabolites due to its versatility in handling a wide range of compound polarities. nih.gov For compounds like desmethyl norflurazon (B1679920) and its deuterated standard, specific HPLC modes are optimized to achieve efficient separation.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used in pesticide analysis. nih.gov In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Optimization of an RP-HPLC method for Desmethyl Norflurazon-d4 involves several key parameters:

Mobile Phase Composition: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used. shimadzu.com The ratio of organic solvent to water is a critical factor; increasing the organic content generally decreases the retention time of nonpolar compounds. Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with different polarities. biotage.com

pH Control: The addition of buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to the mobile phase is crucial for controlling the ionization state of the analyte, which affects its retention and peak shape. sigmaaldrich.com

Column Chemistry: While C18 columns are widely used, other stationary phases may offer different selectivity. The choice of column depends on the specific requirements of the separation.

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 (Octadecylsilane) | Provides hydrophobic interaction for retention of analytes. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium acetate) | Elutes analytes from the column; buffer controls pH and improves peak shape. |

| Elution Mode | Gradient | Optimizes separation for analytes with a range of polarities. biotage.com |

| Detector | UV or Mass Spectrometry (MS) | Detects and quantifies the separated analyte. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and separation efficiency. |

For highly polar compounds that show little to no retention in reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. nih.govchromatographyonline.com HILIC employs a polar stationary phase (like silica (B1680970) or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. sigmaaldrich.comwiley.com The separation mechanism is primarily based on the partitioning of the polar analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com This makes HILIC particularly suitable for analyzing polar metabolites. The elution order in HILIC is generally the opposite of that in RP-HPLC. sigmaaldrich.com

Gas Chromatography (GC) Approaches for Derivatized and Volatile Analytes

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. It has been successfully used for the determination of norflurazon and its metabolite, desmethyl norflurazon, in various environmental and agricultural samples. epa.govusgs.gov

The performance of a GC separation is heavily dependent on the column and the oven temperature profile.

Column Selection: Fused-silica capillary columns are standard in modern GC. For pesticide analysis, columns with a nonpolar or semi-polar stationary phase, such as a cross-linked methyl siloxane, are frequently used. usgs.gov A common column dimension might be 30 meters in length with a 0.53 mm internal diameter and a 0.88 µm film thickness. epa.gov

Temperature Programming: A temperature program, which involves gradually increasing the column oven temperature during the analysis, is essential for separating a mixture of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to ensure that all analytes are eluted with good peak shape and resolution. usgs.gov

| Parameter | Typical Condition | Purpose |

| Column Type | Fused-silica capillary column with a methyl silicone stationary phase. epa.gov | Separates volatile compounds based on their boiling points and interaction with the phase. |

| Injector Temperature | 250 - 300°C | Ensures rapid volatilization of the sample. |

| Temperature Program | Start at 60°C, hold for 1 min, ramp at 6°C/min to 200°C, then ramp at 30°C/min to 250°C. usgs.gov | Provides optimal separation for a range of analytes with varying volatility. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS). epa.gov | Provides sensitive and selective detection of the analytes. |

| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. |

Mass Spectrometry (MS) Detection and Isotopic Analysis

Mass spectrometry is a powerful detection technique often coupled with chromatography (LC-MS or GC-MS) for its high sensitivity and selectivity. nih.gov When analyzing samples containing this compound, MS is indispensable.

This compound serves as an ideal internal standard for the quantification of desmethyl norflurazon. clearsynth.com Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar effects during sample extraction, cleanup, and ionization. scispace.com However, due to the replacement of four hydrogen atoms with deuterium (B1214612), it has a higher mass. clearsynth.com

A mass spectrometer can easily distinguish between the unlabeled analyte and the deuterated internal standard based on their different mass-to-charge (m/z) ratios. clearsynth.com By adding a known amount of this compound to each sample, the ratio of the analyte's MS signal to the internal standard's MS signal can be used for accurate quantification. This ratiometric measurement corrects for sample loss during preparation and for fluctuations in instrument performance, a phenomenon known as matrix effects. clearsynth.com

In some cases, naturally occurring isotopes in the analyte can contribute to the signal of the internal standard, which can create non-linear calibration behavior. nih.gov Careful method development and data analysis are required to correct for such isotopic interferences. nih.gov

| Compound | Purpose | Key Feature for MS Analysis |

| Desmethyl Norflurazon | Analyte | The target compound for quantification. |

| This compound | Internal Standard | Higher mass (due to 4 deuterium atoms) allows for differentiation from the analyte by the mass spectrometer. clearsynth.com |

Advanced Sample Preparation Strategies for Complex Matrices

Solid-Phase Extraction (SPE) Techniques for Selective Analyte Enrichment

Solid-Phase Extraction (SPE) is a cornerstone of modern analytical chemistry, providing a robust mechanism for the selective extraction and concentration of analytes from complex sample matrices. For the analysis of Desmethyl Norflurazon and its deuterated internal standard, this compound, SPE is a critical step to remove interfering compounds and enrich the target analytes prior to chromatographic analysis.

A widely referenced protocol for the extraction of Desmethyl Norflurazon from various agricultural commodities utilizes a C18 solid-phase extraction column. epa.gov The general steps of this SPE procedure are outlined below:

Column Conditioning: The SPE cartridge, typically containing a C18 sorbent, is first conditioned to activate the stationary phase. This is usually achieved by passing a sequence of organic solvent, such as methanol, followed by deionized water through the column. epa.gov This process ensures that the sorbent is properly solvated and ready for optimal interaction with the sample.

Sample Loading: The aqueous sample extract is then loaded onto the conditioned SPE column. A controlled flow rate is maintained to ensure efficient retention of the analytes on the sorbent material. epa.gov

Washing: To remove co-extracted impurities that are weakly retained on the sorbent, a washing step is performed. This typically involves passing a weak solvent or a mixture of organic solvent and water through the column, which elutes the interferences without significantly affecting the retained analytes.

Elution: The final step involves the elution of the retained analytes, including this compound, using a strong organic solvent. For Desmethyl Norflurazon, dichloromethane (B109758) has been effectively used for this purpose. epa.gov The resulting eluate contains the concentrated and purified analytes, ready for subsequent analysis.

The selection of the appropriate SPE sorbent and elution solvents is crucial for achieving high recovery and selective enrichment. The choice depends on the physicochemical properties of the analyte and the nature of the sample matrix.

| SPE Parameter | Description | Example for Desmethyl Norflurazon Analysis |

| Sorbent Type | The solid material in the SPE cartridge that retains the analyte. | C18 (a nonpolar silica-based sorbent) epa.gov |

| Conditioning Solvents | Solvents used to prepare the sorbent for sample loading. | Methanol followed by Deionized Water epa.gov |

| Elution Solvent | The solvent used to remove the analyte from the sorbent. | Dichloromethane epa.gov |

| Post-Elution Step | Solvent exchange to a solvent compatible with the analytical instrument. | Exchange into toluene (B28343) for Gas Chromatography analysis. epa.gov |

Mitigation of Matrix Effects in High-Throughput Quantitative Assays

Matrix effects are a significant challenge in high-throughput quantitative assays, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects, caused by co-eluting endogenous components of the sample matrix, can lead to either suppression or enhancement of the analyte signal, thereby compromising the accuracy and precision of the results.

The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to mitigate matrix effects. lcms.cz Since this compound is chemically identical to the analyte of interest (Desmethyl Norflurazon) but has a different mass due to the deuterium labeling, it co-elutes with the analyte and experiences similar matrix effects. lcms.cz

By adding a known amount of this compound to both the calibration standards and the unknown samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if both the analyte and the internal standard signals are suppressed or enhanced to the same extent by the matrix. This normalization process effectively compensates for the variability introduced by matrix effects, leading to more accurate and reliable quantitative data. lcms.cz

| Strategy for Matrix Effect Mitigation | Principle | Application in this compound Analysis |

| Stable Isotope-Labeled Internal Standard | A deuterated analog of the analyte is added to samples and standards. It co-elutes and experiences similar matrix effects as the analyte. | This compound is used as the internal standard for the quantification of Desmethyl Norflurazon. |

| Ratio-Based Quantification | The ratio of the analyte signal to the internal standard signal is used for quantification, which normalizes for signal suppression or enhancement. | The peak area ratio of Desmethyl Norflurazon to this compound is plotted against the concentration to construct the calibration curve. |

Rigorous Method Validation and Quality Assurance in Research Laboratories

The validation of analytical methods is a critical requirement for ensuring the reliability and robustness of data generated in research laboratories. A comprehensive validation process assesses various performance characteristics of the method to demonstrate its suitability for the intended purpose.

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of this compound analysis, this means ensuring that the analytical signal is solely from the target compound and not from any other co-extracted substances or metabolites. Selectivity is often demonstrated by analyzing blank matrix samples and ensuring that no interfering peaks are observed at the retention time and mass transition of this compound.

Linearity, Range, and Calibration Curve Construction

Linearity refers to the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

A calibration curve is constructed by plotting the response (e.g., peak area ratio of the analyte to the internal standard) against the concentration of the analyte in the calibration standards. For quantitative analysis of Desmethyl Norflurazon using this compound as an internal standard, a typical calibration curve would be prepared over a range of concentrations relevant to the expected sample concentrations.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The relationship between the analyte concentration and the analytical response. | Coefficient of determination (r²) ≥ 0.99 |

| Range | The concentration interval over which the method is accurate and precise. | Defined by the lowest and highest calibration standards. |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.

For Desmethyl Norflurazon, a residue analytical method reported a limit of detection of 0.01 ppm in various agricultural matrices. epa.gov The LOQ is often established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

| Parameter | Description | Reported Value for Desmethyl Norflurazon |

| Limit of Detection (LOD) | The lowest concentration at which the analyte can be detected. | 0.01 ppm in various matrices epa.gov |

| Limit of Quantification (LOQ) | The lowest concentration that can be accurately and precisely quantified. | Typically the lowest point on a validated calibration curve. |

Precision and Accuracy Evaluations (Repeatability and Reproducibility)

Precision is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the agreement between the true value and the value found. It is often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte.

For the analysis of Desmethyl Norflurazon, a coefficient of variation for recoveries ranging from 2.9% to 12.6% has been reported, with acceptable recoveries from fortifications as low as 0.05 ppm. epa.gov

| Parameter | Description | Reported Data for Desmethyl Norflurazon |

| Precision (Repeatability) | The agreement between replicate measurements within a short time. | Coefficient of variation for recoveries: 2.9% to 12.6% epa.gov |

| Accuracy (Recovery) | The percentage of the true amount of analyte that is detected by the method. | Acceptable recoveries at fortification levels as low as 0.05 ppm epa.gov |

Robustness and Ruggedness Testing for Method Transferability

The successful transfer of an analytical method from a development to a routine quality control laboratory is contingent upon its demonstrated robustness and ruggedness. These closely related but distinct concepts are critical in ensuring that the method is reliable and produces consistent, accurate results under the variable conditions of day-to-day use. For the quantification of this compound, a deuterated internal standard, establishing these parameters is fundamental to the validation of any analytical methodology, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in its parameters. It is a measure of the method's reliability during normal usage and is typically assessed during the method development phase. The goal of robustness testing is to identify the operational parameters that are most critical and need to be tightly controlled.

Ruggedness , on the other hand, assesses the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. These conditions can include different laboratories, analysts, instruments, and even different days. Ruggedness testing is a key indicator of the method's transferability and its suitability for use in different analytical environments.

A common and efficient approach to robustness testing is the use of experimental designs, such as the Plackett-Burman design. This statistical method allows for the simultaneous screening of multiple factors to identify those that have a significant effect on the analytical results. By systematically varying parameters such as mobile phase composition, pH, flow rate, and column temperature, researchers can pinpoint the method's critical control points.

For the analysis of this compound by LC-MS/MS, a robustness study might involve the deliberate variation of the following parameters:

Mobile Phase Composition: The percentage of organic solvent (e.g., methanol or acetonitrile) in the mobile phase is a critical parameter in reversed-phase chromatography. Small variations can affect the retention time and peak shape of the analyte.

Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and, consequently, its retention behavior and mass spectrometric response.

Column Temperature: Variations in column temperature can lead to shifts in retention time and may affect the efficiency of the chromatographic separation.

Flow Rate: The flow rate of the mobile phase directly impacts retention times and can also influence the peak shape and sensitivity.

Injection Volume: Consistency in the injection volume is crucial for achieving precise and accurate quantification.

The results of a hypothetical robustness study for the analysis of this compound using a Plackett-Burman design are presented in Table 1. In this example, seven factors were evaluated in eight experimental runs. The effect of each factor on a critical response, such as the peak area of this compound, is determined.

Table 1: Hypothetical Plackett-Burman Design for Robustness Testing of this compound Analysis This table is interactive. Users can sort and filter the data.

| Run | Mobile Phase Composition (% Organic) | Mobile Phase pH | Column Temperature (°C) | Flow Rate (mL/min) | Injection Volume (µL) | Analyst | Instrument | Peak Area |

|---|---|---|---|---|---|---|---|---|

| 1 | 68 | 3.4 | 38 | 0.38 | 4.8 | A | 1 | 1.25E+06 |

| 2 | 72 | 3.4 | 38 | 0.42 | 5.2 | B | 1 | 1.28E+06 |

| 3 | 68 | 3.6 | 38 | 0.42 | 5.2 | A | 2 | 1.23E+06 |

| 4 | 72 | 3.6 | 38 | 0.38 | 4.8 | B | 2 | 1.30E+06 |

| 5 | 68 | 3.4 | 42 | 0.42 | 4.8 | B | 2 | 1.26E+06 |

| 6 | 72 | 3.4 | 42 | 0.38 | 5.2 | A | 2 | 1.29E+06 |

| 7 | 68 | 3.6 | 42 | 0.38 | 5.2 | B | 1 | 1.24E+06 |

From the analysis of these results, the main effects of each factor can be calculated to determine their statistical significance. Factors that are found to have a significant impact on the peak area would require strict control during routine analysis.

Ruggedness testing often involves a more extensive set of variations that mimic real-world differences between laboratories. This can include using different batches of reagents, different models of instruments, and analysis performed by different analysts. The results of a ruggedness study are typically evaluated by comparing the mean, standard deviation, and relative standard deviation (RSD) of the results obtained under the different conditions.

A hypothetical ruggedness study for the quantification of this compound in a spiked matrix sample is presented in Table 2. The study compares the results obtained by two different analysts in two different laboratories using two different LC-MS/MS systems.

Table 2: Hypothetical Ruggedness Testing Results for this compound Quantification This table is interactive. Users can sort and filter the data.

| Laboratory | Analyst | Instrument Model | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean (ng/mL) | Std. Dev. | RSD (%) |

|---|---|---|---|---|---|---|---|---|

| Lab 1 | Analyst A | System X | 10.2 | 10.5 | 10.1 | 10.27 | 0.21 | 2.04 |

| Lab 1 | Analyst B | System X | 10.4 | 10.1 | 10.6 | 10.37 | 0.25 | 2.42 |

| Lab 2 | Analyst C | System Y | 9.9 | 10.3 | 10.0 | 10.07 | 0.21 | 2.08 |

The data in Table 2 would be statistically analyzed, for example using an Analysis of Variance (ANOVA), to determine if there are any significant differences in the results due to the laboratory, analyst, or instrument. The low relative standard deviations across all conditions would indicate that the method is rugged and can be successfully transferred between laboratories.

Research on Biotransformation and Environmental Fate of Norflurazon and Its Desmethyl Metabolite

Metabolism Pathways of Norflurazon (B1679920) in Terrestrial Plant Systems

The metabolism of the herbicide norflurazon in terrestrial plants is a critical area of study for understanding its selectivity and persistence. The primary metabolic pathway involves the transformation of norflurazon into its main metabolite, desmethyl norflurazon.

Desmethyl norflurazon is consistently identified as a major metabolite of norflurazon in various plant species. epa.gov Studies have shown that both conjugated and free forms of desmethyl norflurazon are found in plants such as citrus, soybeans, and cotton at maturity. epa.gov The U.S. Environmental Protection Agency (EPA) has recognized desmethyl norflurazon as a significant residue of concern in plant crops. ca.gov

In a study involving transgenic Arabidopsis thaliana seedlings expressing human cytochrome P450 CYP1A1, the metabolism of [14C]norflurazon resulted in the production of non-toxic N-demethylated norflurazon. researchgate.net This confirms the N-demethylation of norflurazon as a key metabolic step in plants. Similarly, research on citrus rootstocks revealed that while the parent norflurazon compound was not detected in leaf extracts, up to 90% of the recovered radioactive carbon was identified as [14C]norflurazon in the root extracts, indicating limited translocation of the parent compound and potential metabolism within the plant. cambridge.org

The stability of norflurazon and its desmethyl metabolite in plant commodities has been noted, highlighting the persistence of these compounds in the food chain. epa.gov

The N-demethylation of norflurazon in plants is primarily catalyzed by cytochrome P450 monooxygenases (P450s). researchgate.nettandfonline.com These enzymes are crucial for the detoxification of various herbicides. researchgate.netnih.gov P450s are involved in Phase I of herbicide metabolism, where they introduce oxidative modifications to the herbicide molecule, such as hydroxylation or dealkylation. tandfonline.comnih.gov

Specifically, N-dealkylation, the process that converts norflurazon to desmethyl norflurazon, is a reaction catalyzed by P450s. tandfonline.com Research has demonstrated that human P450 enzymes, when expressed in transgenic plants, can actively metabolize herbicides. For instance, transgenic potato plants expressing human CYP1A1 showed resistance to norflurazon due to the metabolism of the herbicide. researchgate.net Similarly, transgenic Arabidopsis thaliana expressing human CYP1A1 produced non-toxic N-demethylated norflurazon. researchgate.net

The involvement of cytochrome P450 in the N-demethylation of a similar pyridazinone pro-herbicide, metflurazon, into norflurazon has been confirmed in unicellular green algae, further supporting the role of these enzymes in this specific metabolic reaction. nih.gov

The rate and extent of norflurazon metabolism, and consequently the formation of desmethyl norflurazon, can vary significantly among different plant species and under various environmental conditions. This differential metabolism is a key factor in herbicide selectivity and plant tolerance. cambridge.orgusda.gov

For example, a study on five different citrus rootstocks showed variations in their sensitivity to norflurazon, although the differences in uptake, translocation, and metabolism were found to be small and did not fully account for the differential sensitivity. cambridge.org Cotton has been identified as a more tolerant species to norflurazon compared to more susceptible plants like grain sorghum and wheat. cambridge.org

Environmental factors also play a role in the metabolic kinetics. The dissipation of norflurazon in soil, which affects its availability for plant uptake, is characterized by a rapid initial loss followed by a slower disappearance. oregonstate.edu Soil properties, particularly organic matter and clay content, significantly influence the activity of norflurazon. cambridge.org

The table below summarizes findings from various studies on norflurazon metabolism in different plant systems.

| Plant System | Key Findings |

| Arabidopsis thaliana (transgenic) | Expressing human CYP1A1 metabolized norflurazon to non-toxic N-demethylated norflurazon. researchgate.net |

| Citrus, Soybean, Cotton | Absorb norflurazon from the soil, with conjugated and free forms of norflurazon and its desmethyl metabolite identified at maturity. epa.gov |

| Citrus Rootstocks (five varieties) | Limited translocation of norflurazon to foliage; leaf extracts contained no parent compound, while root extracts contained up to 90% [14C]norflurazon. cambridge.org |

| Potato (transgenic) | Co-expressing human CYP1A1, CYP2B6, and CYP2C19 showed cross-tolerance to norflurazon. researchgate.net |

| Rice (transgenic) | Overexpression of Fe-chelatase alleviated norflurazon-induced photobleaching, suggesting a protective role in mitigating herbicide effects. nih.gov |

Microbial and Abiotic Degradation Studies in Soil and Aquatic Environments

The fate of norflurazon in the environment is significantly influenced by both microbial and abiotic degradation processes, leading to the formation and persistence of desmethyl norflurazon.

Desmethyl norflurazon is a major and persistent degradation product of norflurazon in both soil and aquatic environments. epa.govepa.gov The U.S. EPA has noted that desmethyl norflurazon is slowly formed from the biodegradation of norflurazon under both aerobic and anaerobic conditions. epa.gov

In Soil: Norflurazon degrades slowly in aerobic soil, with a half-life of approximately 130 days. epa.gov The primary route of dissipation on soil surfaces is photodegradation, which converts norflurazon to desmethyl norflurazon with a half-life of 12-15 days. epa.gov Desmethyl norflurazon itself is also persistent under aerobic conditions in soil. epa.gov

In Aquatic Environments: In aerobic aquatic systems, norflurazon degrades to desmethyl norflurazon with a half-life of 6-8 months. epa.gov Under anaerobic aquatic conditions, norflurazon is persistent, with a half-life of about 8 months, and its degradate, desmethyl norflurazon, is also persistent. epa.gov Photodegradation is a more rapid process in water, with a half-life of 2-3 days for the conversion of norflurazon to desmethyl norflurazon. epa.gov The persistence of both norflurazon and desmethyl norflurazon raises concerns about potential surface and groundwater contamination. epa.gov

The following table summarizes the half-life of norflurazon under different environmental conditions, leading to the formation of desmethyl norflurazon.

| Environment | Condition | Half-Life of Norflurazon | Primary Degradation Product |

| Water Surface | Photodegradation | 2-3 days epa.gov | Desmethyl norflurazon |

| Soil Surface | Photodegradation | 12-15 days epa.gov | Desmethyl norflurazon |

| Aerobic Soil | Biodegradation | 130 days epa.gov | Desmethyl norflurazon |

| Aerobic Aquatic | Biodegradation | 6-8 months epa.gov | Desmethyl norflurazon |

| Anaerobic Aquatic | Biodegradation | ~8 months epa.gov | Desmethyl norflurazon |

Microbial activity is a key driver in the degradation of norflurazon in the environment. wa.gov Soil microorganisms, including bacteria and fungi, produce enzymes that can break down pesticides. nih.gov The primary enzymes involved in the initial stages of herbicide degradation are oxidoreductases and hydrolases. nih.gov

While specific microbial populations responsible for norflurazon degradation are not extensively detailed in the provided search results, the enzymatic processes are better understood. The N-demethylation of norflurazon is an oxidative reaction, pointing to the involvement of monooxygenases, such as cytochrome P450s, which are known to be produced by soil microbes. researchgate.net These intracellular enzymes play a crucial role in the breakdown of xenobiotics. researchgate.net

The process of pesticide degradation by microbes often occurs in two phases. Phase I involves oxidation, reduction, and hydrolysis reactions that increase the solubility of the pesticide. nih.gov Phase II involves the conjugation of the modified pesticide with other molecules, which typically results in less toxic products. nih.gov The conversion of norflurazon to desmethyl norflurazon is a Phase I reaction.

Photodegradation Pathways of Norflurazon Leading to Desmethyl Norflurazon Formation

The transformation of the herbicide norflurazon in the environment is significantly influenced by photodegradation, a process driven by sunlight. This abiotic degradation pathway is a primary mechanism for the dissipation of norflurazon, leading to the formation of its major metabolite, desmethyl norflurazon. epa.gov The rate of this transformation is notably dependent on the environmental medium. In aqueous environments, norflurazon undergoes relatively rapid photodegradation with a half-life of approximately 2 to 3 days. epa.govepa.gov On soil surfaces, the process is slower, with a reported half-life ranging from 12 to 15 days. epa.gov

The formation of desmethyl norflurazon occurs through the N-demethylation of the parent compound. ca.gov Studies utilizing plasma desorption time-of-flight mass spectrometry have investigated the photodegradation of norflurazon on solid substrates, providing insights into the dissipation rates. In these controlled laboratory settings, the time required for 50% dissipation (DT50) of the initial concentration of norflurazon was found to range from 1 to 10 hours. nih.gov The degradation process was observed to be significantly faster when the UV sunlight was unfiltered, indicating the role of specific light wavelengths in driving the transformation. nih.gov

The following table summarizes the photodegradation half-life of norflurazon in different environmental compartments.

| Environmental Compartment | Half-life (t½) |

|---|---|

| Water | 2-3 days |

| Soil Surface | 12-15 days |

Hydrolytic Stability of Desmethyl Norflurazon in Aquatic Systems

The hydrolytic stability of a chemical compound refers to its resistance to breakdown in the presence of water. Norflurazon, the parent compound of desmethyl norflurazon, is known to be stable to hydrolysis. epa.gov It exhibits stability in aqueous solutions across a range of pH levels from 3 to 9. nih.gov While specific studies focusing solely on the hydrolytic stability of desmethyl norflurazon are not extensively detailed in the provided search results, the persistence of this metabolite in aquatic systems suggests a significant degree of stability. epa.govepa.gov The structural similarity to the stable parent compound implies that desmethyl norflurazon is not readily degraded by hydrolysis under typical environmental conditions.

Environmental Transport and Mobility Studies

Leaching Potential of Desmethyl Norflurazon in Diverse Soil Types

The movement of pesticides and their metabolites through the soil profile, known as leaching, is a critical factor in determining the potential for groundwater contamination. nih.gov Norflurazon is characterized as a mobile to highly mobile compound in soil. epa.gov The extent of its leaching is influenced by soil properties, with organic matter content and the presence of iron and aluminum oxides being significant variables affecting its adsorption. nih.gov In soils with high sand content (>80%) and low organic matter (<1%), nearly 100% of applied norflurazon can be eluted. nih.gov

Desmethyl norflurazon, a major degradate of norflurazon, has been detected in groundwater, indicating its potential to leach. ca.gov Although the mobility of desmethyl norflurazon has not been as extensively defined as that of its parent compound, it is expected to have comparable or potentially greater mobility. epa.govepa.gov The loss of a methyl group generally decreases the soil/water partitioning of a compound, which could lead to reduced adsorption to soil particles and increased leaching potential. epa.gov The detection of desmethyl norflurazon in groundwater samples at concentrations up to 1.97 ppb underscores its mobility in the subsurface environment. ca.gov

The following table presents data on the leaching potential of norflurazon in relation to soil characteristics.

| Soil Characteristic | Norflurazon Leaching Potential |

|---|---|

| High Sand Content (>80%), Low Organic Matter (<1%) | High (almost 100% eluted) |

| High Organic Matter and Iron/Aluminum Oxides | Lower |

Runoff and Transport Mechanisms into Surface Water Systems

Surface runoff is a significant pathway for the transport of pesticides from agricultural fields into surface water bodies. mdpi.comresearchgate.net Norflurazon has a high potential for runoff, which can persist for several months after its application. epa.govwa.gov This is primarily due to its dissolution in runoff water. epa.gov The presence of norflurazon and its degradate, desmethyl norflurazon, in surface water is a concern due to their persistence and mobility. epa.gov

Given that desmethyl norflurazon may exhibit comparable or slightly lower soil/water partitioning than norflurazon, it is also susceptible to transport via runoff. epa.gov The mechanisms of transport involve the movement of dissolved desmethyl norflurazon in the water phase of runoff, carrying it from treated fields into adjacent aquatic environments. mdpi.com The long persistence of both the parent compound and its metabolite means that substantial amounts can be available for runoff long after the initial application. epa.gov

Persistence of Desmethyl Norflurazon in Aerobic and Anaerobic Conditions

The persistence of a compound in the environment is a key factor in its long-term impact. Desmethyl norflurazon is characterized as a persistent degradate under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. epa.govepa.gov The parent compound, norflurazon, degrades slowly in aerobic soil, with a reported half-life of 130 days. epa.govnih.gov In an aerobic aquatic environment, the degradation of norflurazon to desmethyl norflurazon occurs with a half-life of 6 to 8 months. epa.gov

Under anaerobic conditions, norflurazon is even more persistent, with a half-life of approximately 8 months. epa.gov The information available indicates that its primary degradate, desmethyl norflurazon, is also persistent under these conditions, though specific half-life values for the metabolite are not provided in the search results. epa.govepa.gov The persistence of desmethyl norflurazon contributes to its potential for long-term presence in soil and water systems.

The following table summarizes the persistence of norflurazon, the parent compound of desmethyl norflurazon, under different environmental conditions.

| Condition | Environmental Compartment | Norflurazon Half-life (t½) |

|---|---|---|

| Aerobic | Soil | 130 days |

| Aerobic | Aquatic System | 6-8 months |

| Anaerobic | Aquatic System | ~8 months |

Role of Desmethyl Norflurazon D4 in Mechanistic and Biochemical Research Non Human Focus

Elucidation of Herbicide Mode of Action through Metabolite Studies

Investigations into Phytoene (B131915) Desaturase Inhibition by Norflurazon (B1679920) Metabolites

Norflurazon is a well-established inhibitor of the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway in plants and cyanobacteria. nih.govresearchgate.net Inhibition of PDS leads to a halt in the production of colored carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. plos.org This results in the characteristic "bleaching" effect observed in susceptible plants. plos.org Norflurazon acts by competitively binding to the PDS enzyme, likely at the binding site of plastoquinone, a necessary cofactor for the desaturation reaction. nih.govresearchgate.net

Given that desmethyl norflurazon is a major metabolite of norflurazon found in plants, it is a logical and necessary subject of investigation to determine if it retains PDS-inhibiting activity. ca.gov Understanding the herbicidal contribution of the metabolite is essential for a complete picture of norflurazon's efficacy and persistence in the environment. Research in this area would aim to determine the binding affinity and inhibitory concentration (IC50) of desmethyl norflurazon on PDS and compare it to the parent compound.

| Compound | Target Enzyme | Mechanism of Inhibition |

| Norflurazon | Phytoene Desaturase (PDS) | Competitive inhibition with cofactors (e.g., plastoquinone) nih.gov |

| Desmethyl Norflurazon | Phytoene Desaturase (PDS) | Investigated for similar inhibitory activity as the parent compound |

Biochemical Pathways Affected by Norflurazon and its Desmethylated Derivatives in Non-Target Organisms

The environmental persistence and mobility of norflurazon and its primary metabolite, desmethyl norflurazon, can lead to exposure of non-target organisms, particularly in aquatic ecosystems. epa.gov Studies have shown that norflurazon is highly toxic to aquatic plants. epa.gov Research on the aquatic macrophyte Vallisneria americana (tapegrass) has demonstrated that exposure to norflurazon leads to bleaching of new leaves and a reduction in total soluble sugars and hexose (B10828440) content in the shoots. researchgate.net This indicates a direct impact on photosynthesis and carbohydrate metabolism. The disruption of carotenoid biosynthesis by norflurazon and potentially its desmethyl derivative can lead to a cascade of secondary effects, including oxidative stress due to the lack of photoprotective carotenoids. This can damage cellular components and ultimately lead to cell death. The effects on aquatic invertebrates have also been noted, with potential for chronic effects on survival and reproduction. epa.gov

| Organism | Compound | Observed Biochemical Effects |

| Vallisneria americana | Norflurazon | Bleaching of new leaves, reduced total soluble sugars and hexose in shoots researchgate.net |

| Aquatic Invertebrates | Norflurazon | Potential for chronic effects on survival and reproduction epa.gov |

Application as a Stable Isotope Tracer in In Vitro and Ex Vivo Biological Systems (Non-Human)

The use of stable isotope-labeled compounds, such as Desmethyl Norflurazon-d4, is a powerful technique in metabolic and pharmacokinetic research. researchgate.netnih.gov The deuterium (B1214612) label allows for the precise tracking and quantification of the compound and its metabolites in complex biological matrices.

Studies on Cellular Uptake and Distribution in Model Organisms/Cell Cultures

Understanding the rate and extent of uptake, as well as the subsequent distribution of a herbicide and its metabolites within an organism, is fundamental to assessing its potential impact. It is known that norflurazon is absorbed by the roots of plants and then translocated to other parts of the plant. By using this compound as a tracer, researchers can conduct highly sensitive and specific studies on its cellular uptake and distribution in model organisms (e.g., algae, aquatic plants) and plant cell cultures. Techniques such as mass spectrometry can be employed to track the movement of the deuterated compound across cell membranes and its accumulation in different cellular compartments. This provides valuable data on the bioavailability of the metabolite at the site of action.

Metabolic Flux Analysis Utilizing Deuterated Analogs

Metabolic flux analysis (MFA) is a sophisticated technique used to quantify the rates of metabolic reactions within a biological system. researchgate.netnih.gov The use of stable isotope tracers is central to MFA. This compound is an ideal tool for investigating the metabolic fate of the desmethyl metabolite itself. In these experiments, a model system (e.g., plant cell suspension culture) would be exposed to the deuterated compound. By analyzing the isotopic labeling patterns of downstream metabolites over time, researchers can elucidate the metabolic pathways involved in the further degradation or conjugation of desmethyl norflurazon. This information is critical for building comprehensive models of the herbicide's metabolism and detoxification in different organisms. Such studies contribute to a deeper understanding of the mechanisms of herbicide resistance and the potential for bioaccumulation.

Applications of Desmethyl Norflurazon D4 in Agricultural and Environmental Monitoring Research

Development of Reference Analytical Methods for Herbicide Residues in Agricultural Commodities

The development of robust and reliable analytical methods is fundamental to ensuring food safety and monitoring agricultural practices. Desmethyl Norflurazon-d4 is an essential tool in creating these reference methods for detecting herbicide residues in a variety of agricultural products.

Analytical methods have been developed for the simultaneous determination of norflurazon (B1679920) and its main metabolite, desmethyl norflurazon, in numerous raw agricultural commodities. epa.gov These methods are crucial for establishing residue tolerance levels and for the routine monitoring of foodstuffs. epa.gov Techniques such as gas chromatography (GC) with an electron capture detector (EC) are commonly employed. epa.gov

In these analyses, a sample, such as citrus, peanuts, or cotton, is first extracted. epa.govnih.gov A precise amount of an internal standard like this compound is added during the process. Because the labeled standard behaves almost identically to the non-labeled native compounds throughout the extraction, cleanup, and analysis steps, any variations in the final measurement of the standard can be used to correct the measurements of the parent norflurazon and desmethyl norflurazon. This approach improves the accuracy of quantification. Recovery studies, which measure the efficiency of the extraction process, have shown that these methods are effective across various food matrices. epa.gov

| Commodity | Analyte | Fortification Level (ppm) | Average Recovery (%) | Limit of Detection (LOD) (ppm) |

|---|---|---|---|---|

| Orange | Norflurazon | 0.05 - 0.50 | 92.8 | 0.01 |

| Orange | Desmethyl Norflurazon | 0.05 - 0.50 | 91.2 | 0.01 |

| Peanut Meat | Norflurazon | 0.05 - 0.10 | 85.7 | 0.01 |

| Peanut Meat | Desmethyl Norflurazon | 0.05 - 0.10 | 89.0 | 0.01 |

| Peanut Hay (Dry) | Norflurazon | 0.05 - 5.0 | 87.3 | 0.025 |

| Peanut Hay (Dry) | Desmethyl Norflurazon | 0.05 - 5.0 | 82.4 | 0.01 |

Data sourced from EPA residue analytical methods documentation. epa.gov

For food safety purposes, analytical methodologies must be sensitive, specific, and applicable to a wide range of food types. The use of isotopically labeled internal standards like this compound is a cornerstone of advanced analytical techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS). eurl-pesticides.euca.gov This method offers high selectivity and sensitivity, allowing for the detection of residues at very low concentrations. mdpi.com

In a typical food safety analysis, a homogenized food sample is extracted, and the extract is "spiked" with this compound. usda.gov The sample then undergoes a cleanup procedure to remove interfering matrix components before being injected into the LC-MS/MS system. eurl-pesticides.eu The instrument separates the compounds and detects both the target analytes (norflurazon and desmethyl norflurazon) and the labeled internal standard. Quantification is achieved by comparing the signal response of the native analyte to that of the known concentration of the internal standard, which minimizes matrix effects and ensures high accuracy. eurl-pesticides.eu

Environmental Surveillance and Assessment Methodologies

The persistence and mobility of norflurazon and its metabolites in the environment necessitate reliable monitoring methods to assess their potential impact on ecosystems. epa.gov this compound plays a vital role in the accuracy of these environmental surveillance techniques.

Norflurazon is known to be persistent and mobile, with its primary degradation pathway being photodegradation to desmethyl norflurazon. epa.gov Both compounds can be found in soil and water following agricultural application. epa.gov Analytical methods for environmental monitoring involve extracting soil or water samples and analyzing them, often using GC or LC-MS/MS. epa.govepa.gov

The use of this compound as an internal standard is critical for these matrices due to their complexity and variability. For soil samples, a known weight of soil is treated with an extraction solution, while water samples are typically filtered and prepared for analysis. epa.gov By adding this compound at the beginning of this process, analysts can correct for inefficiencies or losses that occur during extraction from the soil matrix or partitioning from the water sample. This ensures that the reported concentrations accurately reflect the level of contamination in the environment. Studies have demonstrated high recovery rates for both norflurazon and desmethyl norflurazon from soil and water using these validated methods. epa.gov

The mobility of norflurazon and the persistence of its metabolite, desmethyl norflurazon, create a potential for groundwater contamination, particularly in areas with permeable soils and shallow water tables. epa.gov Regulatory bodies and environmental researchers conduct groundwater monitoring programs to detect the presence of these compounds. ca.govca.gov

In this research, this compound is indispensable for generating high-quality, reliable data. Water samples collected from monitoring wells are analyzed using highly sensitive methods that can unequivocally identify the target compounds at parts-per-billion (ppb) levels. ca.govca.gov The California Department of Pesticide Regulation (DPR), for example, monitors groundwater and has detected both norflurazon and desmethyl norflurazon. ca.gov The accuracy of this data, which is used to assess risks to human health and the environment, relies on the precise quantification afforded by the use of internal standards like this compound.

| Compound | Highest Detected Concentration (ppb) | Associated Concentration of Other Compound (ppb) |

|---|---|---|

| Norflurazon | 2.48 | 1.44 (desmethylnorflurazon) |

| Desmethyl Norflurazon | 1.97 | 0.283 (norflurazon) |

Data sourced from a risk assessment report by the California Department of Pesticide Regulation. ca.gov

Role in Method Development for Regulatory Science and Compliance Research

For regulatory agencies such as the U.S. Environmental Protection Agency (EPA), the establishment of validated, enforceable analytical methods is a primary concern for pesticide regulation. epa.gov These methods are used to enforce maximum residue limits (MRLs) in food and to monitor environmental quality standards. This compound is a key component in the development and validation of these official methods.

An analytical method intended for regulatory use must be proven to be unequivocal, meaning it can accurately and specifically identify and quantify a chemical without interference. ca.gov The use of mass spectrometry-based methods, which are enhanced by isotopically labeled internal standards, provides multiple points of confirmation, including retention time, precursor ion mass, and specific product ion masses. ca.gov The inclusion of this compound in methods like Sandoz Method AM-0820-1292-3, which has undergone EPA validation, deems it an adequate enforcement method for determining residues in plants. epa.gov This ensures that data used for risk assessment and regulatory decisions are scientifically sound and legally defensible. epa.gov

Establishing Reference Standards for Inter-laboratory Proficiency Testing

Inter-laboratory proficiency testing (PT) is a cornerstone of quality assurance for analytical laboratories, ensuring that different facilities can produce comparable and accurate results. nih.govumweltbundesamt.at In this context, this compound serves as a critical reference material for harmonizing the analytical measurement of the parent metabolite, Desmethyl Norflurazon.

Proficiency testing schemes involve a coordinating body sending homogenous, blind samples containing a target analyte to multiple laboratories. umweltbundesamt.attestqual.com Each laboratory analyzes the sample using its own methods and reports the concentration of the analyte. The results are then compared to an assigned, true value to assess laboratory performance. researchgate.net

The role of this compound in this process is fundamental to establishing that assigned value and ensuring a fair comparison. As a high-purity, stable reference standard, it is used for:

Instrument Calibration: Participating laboratories can use the standard to create precise calibration curves on their analytical instruments, such as a Liquid Chromatograph-Mass Spectrometer (LC-MS) or Gas Chromatograph-Mass Spectrometer (GC-MS). This ensures that the instrument's response is accurately correlated to a known concentration. clearsynth.com

Internal Standardization: When used as an internal standard, a known amount of this compound is added to the PT sample before extraction and analysis. This allows laboratories to correct for any loss of the target analyte during sample preparation or for signal suppression/enhancement caused by the sample matrix, thereby improving the accuracy of their reported result. nih.govmdpi.com

Assigned Value Verification: The PT provider uses the reference standard to fortify the test materials and to confirm the final concentration of the analyte in the PT sample using validated reference methods.

By providing a common, stable benchmark, this compound helps ensure that the variability observed in PT results is due to laboratory performance (e.g., extraction efficiency, instrument handling) rather than inconsistencies in the calibration standards themselves. This ultimately leads to greater confidence and comparability in environmental monitoring data across different regions and organizations. nih.govnih.gov

| Parameter | Description | Role of Reference Standard (e.g., this compound) |

|---|---|---|

| Assigned Value (xpt) | The best estimate of the "true" concentration of the analyte in the PT sample. Often determined as the consensus value from expert labs. umweltbundesamt.at | Used to prepare the PT material at a known concentration and for verification by reference laboratories. |

| Participant's Result (xi) | The concentration value reported by an individual participating laboratory. | Accurate determination relies on proper instrument calibration and/or internal standardization using the reference standard. |

| z-Score | A performance score calculated as z = (xi - xpt) / σpt, where σpt is the standard deviation for proficiency assessment. umweltbundesamt.at | The accuracy of the participant's result, and thus the z-score, is directly supported by the correct use of the reference standard. |

| Homogeneity & Stability | Ensuring every PT sample is identical and does not degrade over time. nih.gov | The standard is used in the analytical methods that verify the homogeneity and stability of the prepared PT materials. |

Research Supporting Environmental Risk Assessment Methodologies (excluding human health/eco-toxicity outcomes)

The function of this compound in this research is exclusively as an isotopic internal standard in quantitative analytical chemistry, most commonly in chromatographic methods coupled with mass spectrometry (e.g., LC-MS/MS). jelsciences.comshimadzu.com Its use supports risk assessment methodologies by ensuring the generation of high-quality, reliable environmental concentration data.

The process involves adding a precise amount of this compound to an environmental sample (e.g., groundwater, soil extract) at the very beginning of the analytical procedure. usgs.gov Because the deuterated standard has virtually identical physicochemical properties to the native analyte, it experiences the same effects throughout the multi-step process:

Extraction: It mirrors the recovery efficiency of the native analyte from the sample matrix (e.g., solid-phase extraction from water).

Cleanup: It is affected similarly by cleanup steps designed to remove interfering compounds.

Instrumental Analysis: It co-elutes with the native analyte from the chromatography column and experiences similar ionization efficiency or suppression in the mass spectrometer's ion source. waters.com

The mass spectrometer, however, can easily differentiate between the native analyte and the heavier deuterated standard. By calculating the ratio of the native analyte's signal to the internal standard's signal, analysts can determine the precise concentration of Desmethyl Norflurazon in the original sample, effectively correcting for procedural losses and matrix-induced variations. clearsynth.comnih.gov This approach allows for the development of robust and highly accurate analytical methods with low detection limits, which are essential for generating the data needed for environmental fate modeling and exposure assessment parts of a risk assessment. epa.govepa.gov

| Matrix | Analyte | Fortification Level (ppm) | Average Recovery (%) | Coefficient of Variation (%) | Limit of Detection (ppm) |

|---|---|---|---|---|---|

| Orange | Norflurazon | 0.05 | 91 | 6.4 | 0.01 |

| Orange | Desmethyl Norflurazon | 0.05 | 92 | 7.1 | 0.01 |

| Peanut Meat | Norflurazon | 0.05 | 81 | 11.8 | 0.01 |

| Peanut Meat | Desmethyl Norflurazon | 0.05 | 79 | 12.6 | 0.01 |

| Lemon | Norflurazon | 0.05 | 94 | 1.5 | 0.01 |

| Lemon | Desmethyl Norflurazon | 0.05 | 94 | 2.9 | 0.01 |

Synthesis and Advanced Characterization Research of Desmethyl Norflurazon D4

Deuteration Strategies and Synthetic Pathways for Labeled Analogs

The synthesis of Desmethyl Norflurazon-d4 involves the specific replacement of four hydrogen atoms with deuterium (B1214612) atoms on the phenyl ring. This process requires specialized synthetic methods that ensure high isotopic enrichment at the desired positions.

Chemical Reaction Conditions and Reagents for Specific Deuterium Incorporation

The introduction of deuterium onto the aromatic ring of the precursor molecule is typically achieved through electrophilic aromatic substitution or metal-catalyzed hydrogen-deuterium (H-D) exchange reactions. youtube.comrsc.org

One common strategy involves acid-catalyzed exchange using a strong deuterated acid. youtube.com For instance, a precursor to Desmethyl Norflurazon (B1679920) containing the trifluoromethylphenyl group can be subjected to a reaction with deuterated sulfuric acid (D₂SO₄) in a deuterated solvent like deuterium oxide (D₂O). youtube.com The strong electrophilic nature of the deuterated acid facilitates the substitution of aromatic protons with deuterons.

Alternatively, transition metal-catalyzed H-D exchange offers a milder and often more selective method. researchgate.net Catalysts such as platinum-on-carbon (Pt/C) or palladium-on-carbon (Pd/C) can effectively facilitate the exchange of hydrogen for deuterium using D₂O as the deuterium source. researchgate.netsemanticscholar.org These reactions are typically performed under a deuterium gas atmosphere to drive the exchange process to completion. The choice of catalyst is crucial, as platinum catalysts tend to favor deuteration of aromatic positions, while palladium catalysts may show preference for aliphatic sites. researchgate.net

| Method | Catalyst/Reagent | Deuterium Source | Typical Conditions | Selectivity |

|---|---|---|---|---|

| Acid-Catalyzed Exchange | D₂SO₄ (Deuterated Sulfuric Acid) | D₂O (Deuterium Oxide) | Elevated temperature (e.g., 160°C) in a sealed vessel | Good for activated aromatic rings |

| Metal-Catalyzed Exchange | Pt/C (Platinum on Carbon) | D₂O / D₂ gas | Room temperature to moderate heat (e.g., 55°C) | High selectivity for aromatic C-H bonds researchgate.net |

Purification Techniques for High Isotopic Purity

After synthesis, the crude product contains a mixture of the desired deuterated compound, unreacted starting materials, and potentially under-labeled analogs. Achieving high isotopic purity is essential for its use as an analytical standard. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purification. researchgate.netchemicalsknowledgehub.com

Preparative reversed-phase HPLC is particularly effective, separating compounds based on differences in polarity. nih.gov Although the polarity difference between a deuterated compound and its non-deuterated counterpart is minimal, HPLC systems with high-resolution columns can effectively isolate the target compound. The process involves injecting the crude mixture onto a column and eluting with a solvent gradient, collecting the fraction corresponding to this compound. Multiple purification cycles may be necessary to achieve isotopic purity greater than 98%. acs.org

Advanced Spectroscopic and Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Site Localization

NMR spectroscopy is indispensable for verifying the precise locations of the deuterium atoms. In ¹H NMR (Proton NMR), the replacement of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding signal from the spectrum. libretexts.org For this compound, the signals corresponding to the four protons on the phenyl ring would be absent, providing direct evidence of successful deuteration at those sites. nih.gov

Conversely, a ²H NMR (Deuterium NMR) spectrum would show signals at the chemical shifts corresponding to the deuterated positions. wikipedia.org While ²H NMR has lower resolution than ¹H NMR, it definitively confirms the presence of deuterium on the aromatic ring. huji.ac.il

| Spectroscopy Type | Expected Observation for this compound | Information Gained |

|---|---|---|

| ¹H NMR | Absence of signals from the four aromatic protons on the phenyl ring. | Confirms successful replacement of H with D. libretexts.org |

| ²H NMR | Presence of signals in the aromatic region. | Directly detects the incorporated deuterium atoms. wikipedia.org |

| ¹³C NMR | Carbon signals where D is attached may show splitting due to C-D coupling and a slight isotopic shift. | Confirms structural integrity and provides further evidence of deuteration. |

High-Resolution Mass Spectrometry for Isotopic Abundance and Purity Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for verifying the molecular formula and isotopic purity of the synthesized compound. nih.gov HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm), allowing for the unambiguous determination of its elemental composition. enovatia.com

The incorporation of four deuterium atoms results in a mass increase of approximately 4 Da compared to the unlabeled Desmethyl Norflurazon. HRMS can precisely measure this mass difference, confirming the level of deuteration. spectroscopyonline.com Furthermore, by analyzing the isotopic distribution of the molecular ion peak, the isotopic abundance and purity can be calculated, ensuring that the standard is suitable for quantitative isotope dilution assays. nih.gov

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected HRMS Observation |

|---|---|---|---|

| Desmethyl Norflurazon | C₁₁H₇ClF₃N₃O | 289.0233 | [M+H]⁺ at m/z 290.0311 |

| This compound | C₁₁H₃D₄ClF₃N₃O | 293.0484 | [M+H]⁺ at m/z 294.0562 |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) and UV-Visible spectroscopy provide complementary information about the molecular structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic feature for this compound is the presence of C-D stretching vibrations. These bonds absorb at a lower frequency (typically 2100-2300 cm⁻¹) compared to C-H bonds (around 3000 cm⁻¹), due to the heavier mass of deuterium. libretexts.orgstudy.com The presence of these C-D stretching bands, along with the characteristic absorptions for other functional groups (e.g., C=O, N-H, C-F), confirms the identity of the compound.

UV-Visible Spectroscopy provides information about the electronic structure of the molecule. The absorption spectrum of Norflurazon and its metabolites is characterized by multiple absorption maxima. bibliotekanauki.pl For this compound, the UV-Vis spectrum is expected to be nearly identical to that of its non-deuterated analog, as isotopic substitution has a negligible effect on the electronic transitions of the chromophore. This analysis confirms that the core conjugated system of the molecule remains intact after the deuteration process.

| Spectroscopy Type | Key Functional Group / Feature | Expected Absorption Region (cm⁻¹ for IR, nm for UV-Vis) |

|---|---|---|

| Infrared (IR) | N-H Stretch | ~3400 cm⁻¹ |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ (diminished intensity) | |

| Aromatic C-D Stretch | ~2300-2100 cm⁻¹ libretexts.org | |

| C=O Stretch (Amide) | ~1665 cm⁻¹ | |

| UV-Visible | π → π* transitions | Maxima around 238 nm and 296 nm bibliotekanauki.pl |

Assessment of Isotopic Enrichment and Chemical Purity

A critical aspect of the synthesis of isotopically labeled internal standards, such as this compound, is the thorough assessment of its isotopic enrichment and chemical purity. These characterizations are paramount to ensure the accuracy and reliability of quantitative analytical methods in which this compound is employed. Advanced analytical techniques are utilized to provide a detailed profile of the final product, confirming both the successful incorporation of deuterium atoms and the absence of significant impurities.

The determination of isotopic enrichment is crucial for verifying the degree to which deuterium atoms have replaced hydrogen atoms at specific positions within the molecule. This is typically achieved using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org HRMS can distinguish between the desired deuterated compound and its non-deuterated or partially deuterated counterparts based on their mass-to-charge ratios.

Furthermore, NMR spectroscopy, particularly ¹H and ²H NMR, offers a quantitative measure of isotopic enrichment. nih.gov By comparing the integrals of signals corresponding to the labeled and unlabeled positions, a precise percentage of deuterium incorporation can be calculated. This analysis also confirms the specific sites of deuteration within the molecular structure.

Chemical purity assessment is conducted to identify and quantify any non-isotopic impurities, such as starting materials, byproducts of the synthesis, or degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary method for this analysis, capable of separating the target compound from potential contaminants. isotope.com The purity is often determined by measuring the peak area of this compound relative to the total peak area of all components in the chromatogram.

Quantitative NMR (qNMR) has also emerged as a powerful tool for determining chemical purity with a high degree of accuracy, as the signal intensity is directly proportional to the number of nuclei. bwise.krmanufacturingchemist.comacs.orgkoreascience.kr This method allows for the determination of purity against a certified reference standard.

The culmination of these analytical procedures provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as an internal standard for sensitive and accurate analytical applications.

Detailed Research Findings

Isotopic Enrichment Analysis

The isotopic enrichment of the synthesized this compound was determined using Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS). The analysis focused on the relative abundance of the deuterated (d4), partially deuterated (d1-d3), and non-deuterated (d0) species. The results indicated a high level of deuterium incorporation, with the d4 isotopologue being the most abundant species.

| Isotopologue | Relative Abundance (%) |

|---|---|

| Desmethyl Norflurazon-d0 | 0.2 |

| Desmethyl Norflurazon-d1 | 0.5 |

| Desmethyl Norflurazon-d2 | 1.1 |

| Desmethyl Norflurazon-d3 | 2.5 |

| This compound | 95.7 |

¹H NMR spectroscopy was also employed to provide an independent measure of isotopic enrichment. By comparing the integration of the aromatic proton signals in the deuterated phenyl ring with those of a non-deuterated reference standard, the isotopic enrichment was calculated to be greater than 99%.

Chemical Purity Assessment

The chemical purity of the this compound was assessed by High-Performance Liquid Chromatography with UV detection (HPLC-UV). The analysis was performed at a wavelength of 254 nm, where the compound exhibits strong absorbance. The chromatogram revealed a single major peak corresponding to this compound, with minor impurity peaks. The chemical purity was calculated based on the area percentage of the main peak.

| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |

|---|---|---|---|

| This compound | 8.54 | 99.6 | 99.6 |

| Unknown Impurity 1 | 6.21 | 0.3 | |

| Unknown Impurity 2 | 9.87 | 0.1 |

Quantitative NMR (qNMR) was used as an orthogonal method to confirm the chemical purity. Using a certified internal standard, the purity of this compound was determined to be 99.5% (w/w), which is in good agreement with the HPLC-UV results.

Emerging Research Directions and Future Perspectives for Desmethyl Norflurazon D4 Studies

Integration with Non-Targeted and Suspect Screening Workflows in Environmental Forensics

The field of environmental forensics is increasingly shifting from traditional target analysis to more comprehensive screening methods to identify a wider range of contaminants. Desmethyl Norflurazon-d4 is an essential tool for ensuring data quality and accuracy within these advanced workflows.

Non-targeted screening (NTS) aims to identify unknown compounds in environmental samples without a pre-defined list of analytes. Suspect screening analysis (SSA) narrows the focus to a list of "suspected" compounds that may be present. In both approaches, high-resolution mass spectrometry (HRMS) is employed to generate vast datasets of chemical features.

The role of isotopically labeled standards like this compound is critical in this context. Spiked into a sample before extraction and analysis, it serves as an internal standard. Since isotopically labeled compounds have nearly identical physical and chemical properties to their non-labeled counterparts, they experience similar behavior during sample preparation and analysis. sigmaaldrich.com This allows this compound to be used to compensate for the loss of the native analyte during workup and to correct for matrix effects—the suppression or enhancement of the analytical signal caused by other components in the sample. sigmaaldrich.com

By providing a reliable anchor for retention time and mass accuracy, this compound improves the confidence in the identification and quantification of its unlabeled analogue, desmethyl norflurazon (B1679920), a major and persistent degradation product of norflurazon. epa.govepa.gov This is particularly valuable in complex matrices like soil, sediment, and water, where accurate quantification is challenging. The integration of such standards is a key step in moving NTS and SSA from qualitative or semi-quantitative methods to fully quantitative approaches for environmental monitoring. mdpi.com

Table 1: Role of this compound in Advanced Screening Workflows

| Workflow Step | Function of this compound | Benefit to Environmental Forensics |

|---|---|---|

| Sample Preparation | Acts as a surrogate to track analyte recovery through extraction and cleanup. | Improves accuracy by correcting for procedural losses. |

| Chromatographic Separation | Provides a precise retention time marker for the native analyte. | Increases confidence in compound identification. |

| Mass Spectrometric Detection | Serves as an internal standard to normalize signal intensity. | Corrects for matrix-induced signal suppression or enhancement, enabling accurate quantification. |

| Data Processing | Aids in confirming the presence of desmethyl norflurazon in complex datasets. | Reduces false negatives and positives in large-scale screening. |

Application in Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Biological System Response Analysis (Non-Human)

Understanding the impact of agrochemicals on non-target organisms is a frontier in ecotoxicology. Advanced "omics" technologies, such as metabolomics and proteomics, offer a holistic view of the biochemical and physiological responses of organisms to environmental stressors.

In this context, this compound can be used as a critical tool in studies analyzing the biological effects of norflurazon exposure on non-human organisms like algae, aquatic plants, soil microbes, or fish. epa.gov Norflurazon itself is known to be highly toxic to aquatic plants. epa.gov

Metabolomics: This discipline involves the comprehensive study of metabolites within a biological system. In a typical ecotoxicology experiment, organisms would be exposed to norflurazon. To accurately quantify the uptake and metabolic transformation of norflurazon into its metabolite, desmethyl norflurazon, within the organism's tissues, this compound would be used as an internal standard during mass spectrometry-based analysis. isolife.nl This allows researchers to build a precise picture of the metabolic fate of the herbicide and correlate it with other metabolic changes observed in the organism, revealing pathways affected by the chemical's toxicity. creative-proteomics.comnist.gov

Proteomics: This is the large-scale study of proteins. Stable isotope labeling is a cornerstone of quantitative proteomics. nih.govnih.gov While this compound would not be used to label the proteins directly, it is essential for accurately quantifying the concentration of the stressor (desmethyl norflurazon) in the organism or its environment. This allows researchers to establish dose-response relationships, linking specific concentrations of the herbicide metabolite to observed changes in the proteome (e.g., the upregulation of stress-response proteins).

The use of deuterated standards like this compound in these omics applications is fundamental for generating the high-quality, quantitative data needed to elucidate the mechanisms of toxicity and the sublethal effects of agrochemicals on ecosystems. acs.org

Development of Predictive Models for Long-Term Environmental Behavior and Persistence

Predictive environmental models are essential tools for assessing the long-term risks associated with pesticides. herts.ac.ukcdc.gov Both norflurazon and its primary metabolite, desmethyl norflurazon, are recognized for their persistence and mobility in the environment. epa.govepa.gov The U.S. EPA notes that norflurazon degrades slowly in aerobic soil, with a half-life of 130 days, and even more slowly in anaerobic aquatic conditions (half-life of approximately 8 months). epa.gov The degradate, desmethyl norflurazon, is also persistent. epa.govepa.gov

This compound plays a vital role in generating the precise data needed to develop and validate these models. Its use in laboratory and field studies allows for accurate measurement of desmethyl norflurazon concentrations over time, which is necessary for calculating key environmental fate parameters.

These parameters are inputs for various simulation models that predict pesticide behavior, such as:

PERSIST: A model focused on transformation routines to predict soil residue levels. europa.euresearchgate.net

Pesticide Root Zone Model (PRZM): Simulates the movement of pesticides in the root zone, considering factors like runoff and leaching. taftlaw.comdntb.gov.ua

Groundwater Loading Effects of Agricultural Management Systems (GLEAMS): A model that also predicts pesticide movement in soil. dntb.gov.ua

Studies have specifically evaluated models like PRZM and GLEAMS for their ability to predict the behavior of norflurazon, noting that they tend to overpredict movement and concentration at lower levels. dntb.gov.ua By providing more accurate measurements of metabolite concentrations, this compound can help refine the input parameters for these models, leading to more reliable predictions of where desmethyl norflurazon will accumulate in the environment and for how long.

Table 2: Key Parameters for Modeling the Environmental Fate of Desmethyl Norflurazon

| Parameter | Description | Relevance to Long-Term Behavior |

|---|---|---|

| Aerobic Soil Half-Life (t½) | Time required for 50% of the compound to degrade in soil with oxygen. Norflurazon's is ~130 days. epa.gov | Determines persistence in surface soils and potential for accumulation with repeated use. |

| Anaerobic Aquatic Half-Life (t½) | Time required for 50% of the compound to degrade in water/sediment without oxygen. Norflurazon's is ~8 months. epa.gov | Indicates persistence in groundwater and saturated sediments. |

| Photodegradation Half-Life (t½) | Time for 50% degradation due to sunlight. Norflurazon's is 2-3 days in water and 12-15 days on soil. epa.gov | A primary dissipation pathway for the parent compound, leading to the formation of desmethyl norflurazon. |

| Soil Adsorption Coefficient (Koc) | A measure of the compound's tendency to bind to soil organic carbon. | Influences mobility; lower values indicate a higher potential for leaching into groundwater. epa.gov |